molecular formula C22H18F2N2O4S B11679893 Ethyl 5-[(2-fluorophenyl)carbamoyl]-2-{[(2-fluorophenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate

Ethyl 5-[(2-fluorophenyl)carbamoyl]-2-{[(2-fluorophenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate

Cat. No.: B11679893
M. Wt: 444.5 g/mol
InChI Key: TYABGHLSJFZJSY-UHFFFAOYSA-N
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Description

ETHYL 2-(2-FLUOROBENZAMIDO)-5-[(2-FLUOROPHENYL)CARBAMOYL]-4-METHYLTHIOPHENE-3-CARBOXYLATE: is a complex organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ETHYL 2-(2-FLUOROBENZAMIDO)-5-[(2-FLUOROPHENYL)CARBAMOYL]-4-METHYLTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone or a 1,4-dione, in the presence of sulfur.

    Introduction of the Fluorobenzamido Group: The fluorobenzamido group can be introduced through an amide coupling reaction between a fluorobenzoic acid derivative and an amine.

    Introduction of the Fluorophenylcarbamoyl Group: The fluorophenylcarbamoyl group can be introduced through a carbamoylation reaction involving a fluorophenyl isocyanate and an amine.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in batch or continuous flow reactors under controlled conditions to ensure high yield and purity. Catalysts and solvents are often used to optimize the reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry:

    Synthesis of Novel Compounds:

Biology:

    Biological Probes: The compound can be used as a probe in biological studies to investigate the interactions of thiophene derivatives with biological macromolecules.

Medicine:

    Drug Development: The compound’s unique structure and functional groups make it a potential candidate for drug development, particularly in the design of anti-inflammatory or anticancer agents.

Industry:

    Materials Science: The compound can be used in the development of advanced materials, such as conductive polymers or organic semiconductors.

Mechanism of Action

The mechanism of action of ETHYL 2-(2-FLUOROBENZAMIDO)-5-[(2-FLUOROPHENYL)CARBAMOYL]-4-METHYLTHIOPHENE-3-CARBOXYLATE is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The fluorobenzamido and fluorophenylcarbamoyl groups may enhance the compound’s binding affinity and specificity for these targets, leading to modulation of biological pathways.

Comparison with Similar Compounds

  • Methyl 4-[(2-fluorobenzoyl)amino]benzoate
  • Ethyl 2-(2-fluorobenzamido)benzoate

Comparison:

  • Structural Differences: While similar compounds may share some functional groups, ETHYL 2-(2-FLUOROBENZAMIDO)-5-[(2-FLUOROPHENYL)CARBAMOYL]-4-METHYLTHIOPHENE-3-CARBOXYLATE is unique due to the presence of both fluorobenzamido and fluorophenylcarbamoyl groups attached to a thiophene ring.
  • Chemical Properties: The unique combination of functional groups in this compound may result in distinct chemical properties, such as increased stability or reactivity compared to similar compounds.
  • Applications: The specific structure of this compound may make it more suitable for certain applications, such as drug development or materials science, compared to its analogs.

Properties

Molecular Formula

C22H18F2N2O4S

Molecular Weight

444.5 g/mol

IUPAC Name

ethyl 2-[(2-fluorobenzoyl)amino]-5-[(2-fluorophenyl)carbamoyl]-4-methylthiophene-3-carboxylate

InChI

InChI=1S/C22H18F2N2O4S/c1-3-30-22(29)17-12(2)18(20(28)25-16-11-7-6-10-15(16)24)31-21(17)26-19(27)13-8-4-5-9-14(13)23/h4-11H,3H2,1-2H3,(H,25,28)(H,26,27)

InChI Key

TYABGHLSJFZJSY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC=CC=C2F)NC(=O)C3=CC=CC=C3F

Origin of Product

United States

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